molecular formula C26H26N4 B14708017 1,1'-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) CAS No. 18196-48-0

1,1'-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine)

Cat. No.: B14708017
CAS No.: 18196-48-0
M. Wt: 394.5 g/mol
InChI Key: OUEYBFOTKFMJSE-UHFFFAOYSA-N
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Description

1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) is an organic compound characterized by its complex structure, which includes two phenylhydrazine groups attached to a diphenylethane backbone

Preparation Methods

The synthesis of 1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) typically involves the reaction of 1,2-diphenylethane with phenylhydrazine under specific conditions. One common method includes the condensation reaction where 1,2-diphenylethane is reacted with phenylhydrazine in the presence of a catalyst, often under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are still under investigation, but its hydrazine groups are believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

1,1’-(1,2-Diphenylethane-1,2-diyl)bis(2-phenylhydrazine) can be compared with similar compounds such as:

Properties

CAS No.

18196-48-0

Molecular Formula

C26H26N4

Molecular Weight

394.5 g/mol

IUPAC Name

1-[1,2-diphenyl-2-(2-phenylhydrazinyl)ethyl]-2-phenylhydrazine

InChI

InChI=1S/C26H26N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,25-30H

InChI Key

OUEYBFOTKFMJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NNC3=CC=CC=C3)NNC4=CC=CC=C4

Origin of Product

United States

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